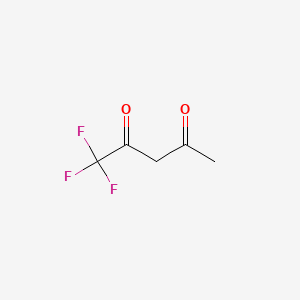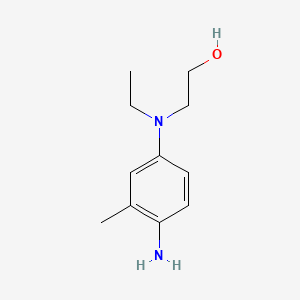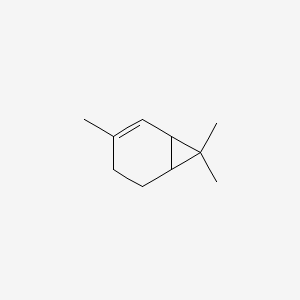
2,5-Di-tert-amylbenzoquinone
Overview
Description
2,5-Di-tert-amylbenzoquinone is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoquinone, characterized by the presence of two tert-amyl groups at the 2 and 5 positions on the benzoquinone ring. This compound is of interest in organic chemistry and materials science due to its redox-active quinone moiety, which makes it a valuable electron acceptor in various applications .
Mechanism of Action
Target of Action
The primary target of 2,5-Di-tert-amylbenzoquinone is the electron transport chain in cells . This compound is of interest in organic chemistry and materials science research due to its redox-active quinone moiety .
Mode of Action
This compound interacts with its targets through its electron-accepting properties . These properties are relevant in the design of organic electronic devices, such as organic transistors and solar cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a cool and dark place .
Biochemical Analysis
Biochemical Properties
2,5-Di-tert-amylquinone plays a significant role in biochemical reactions, particularly as an oxidizing agent. It interacts with enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), influencing their activity. Studies have shown that 2,5-Di-tert-amylquinone can inhibit the activity of 5-LO, which is involved in the metabolism of arachidonic acid to leukotrienes, important mediators of inflammation . Additionally, it has been observed to modulate the activity of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are also involved in inflammatory responses .
Cellular Effects
2,5-Di-tert-amylquinone has notable effects on various cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,5-Di-tert-amylquinone can induce oxidative stress in cells, leading to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in changes in gene expression, promoting the expression of genes involved in antioxidant responses and inflammation . Furthermore, 2,5-Di-tert-amylquinone has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 2,5-Di-tert-amylquinone involves its ability to interact with and modulate the activity of various biomolecules. At the molecular level, 2,5-Di-tert-amylquinone can bind to the active sites of enzymes such as COX-2 and 5-LO, inhibiting their catalytic activity . This inhibition is achieved through the formation of covalent bonds between the quinone moiety of 2,5-Di-tert-amylquinone and specific amino acid residues within the enzyme’s active site. Additionally, 2,5-Di-tert-amylquinone can induce changes in gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Di-tert-amylquinone have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that 2,5-Di-tert-amylquinone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Over time, the degradation products of 2,5-Di-tert-amylquinone may exhibit different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to 2,5-Di-tert-amylquinone in in vitro and in vivo studies has revealed its potential to induce oxidative stress and inflammation, which can have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,5-Di-tert-amylquinone vary with different dosages in animal models. At low doses, 2,5-Di-tert-amylquinone has been found to exhibit antioxidant properties, protecting cells from oxidative damage . At higher doses, the compound can induce toxicity and adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, where the beneficial effects of 2,5-Di-tert-amylquinone are outweighed by its toxic effects at higher concentrations. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 2,5-Di-tert-amylquinone in animal models .
Metabolic Pathways
2,5-Di-tert-amylquinone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo redox cycling, where it alternates between its quinone and hydroquinone forms, generating reactive oxygen species (ROS) in the process . This redox cycling can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . Additionally, 2,5-Di-tert-amylquinone can affect the levels of metabolites involved in energy metabolism, such as ATP and NADH, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2,5-Di-tert-amylquinone within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2,5-Di-tert-amylquinone can bind to intracellular proteins, such as glutathione S-transferases (GSTs), which facilitate its transport and distribution within the cell . The localization and accumulation of 2,5-Di-tert-amylquinone within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2,5-Di-tert-amylquinone plays a crucial role in determining its activity and function. The compound can be targeted to specific cellular compartments through the presence of targeting signals and post-translational modifications . For example, 2,5-Di-tert-amylquinone can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Di-tert-amylbenzoquinone can be synthesized through the oxidation of 2,5-di-tert-amylhydroquinone. The oxidation process typically involves the use of oxidizing agents such as potassium dichromate (K2Cr2O7) or ferric chloride (FeCl3) under acidic conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-amylbenzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to 2,5-di-tert-amylhydroquinone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K2Cr2O7), ferric chloride (FeCl3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Acetic acid, dichloromethane
Major Products Formed
Oxidation: Higher oxidation state compounds
Reduction: 2,5-di-tert-amylhydroquinone
Substitution: Various substituted benzoquinone derivatives
Scientific Research Applications
2,5-Di-tert-amylbenzoquinone is utilized in several scientific research applications:
Organic Electronics: Due to its electron-accepting properties, it is used in the design of organic electronic devices such as organic transistors and solar cells.
Materials Science: It is studied for its potential use in molecular conductors and other advanced materials.
Chemistry: It serves as a redox-active compound in various chemical reactions and processes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Di-tert-butylbenzoquinone
- 2,5-Di-tert-pentylbenzoquinone
- 2,5-Di-tert-butylhydroquinone
- 2-tert-Butyl-1,4-benzoquinone
- p-Toluquinone
Uniqueness
2,5-Di-tert-amylbenzoquinone is unique due to its specific tert-amyl groups, which provide distinct steric and electronic properties compared to other similar compounds. These properties enhance its stability and reactivity, making it particularly valuable in applications requiring robust electron-accepting capabilities .
Properties
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXFOYLEDAOQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196628 | |
| Record name | DAQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4584-63-8 | |
| Record name | 2,5-Bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Di-tert-amylquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DAQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


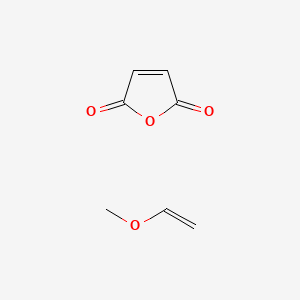
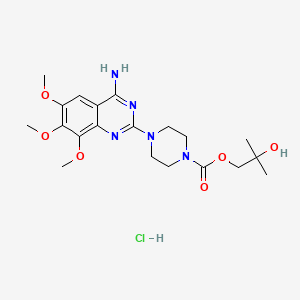
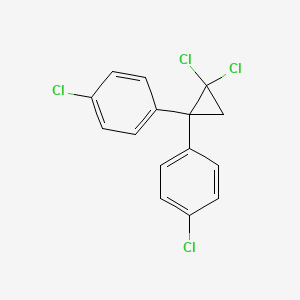
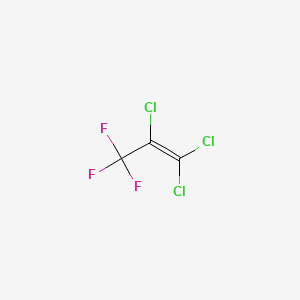

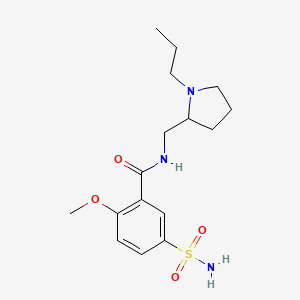
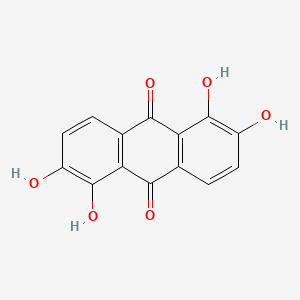

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)
